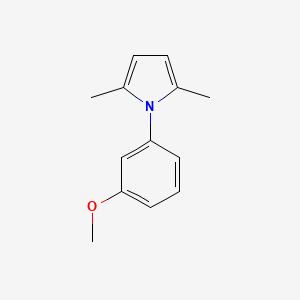

1-(3-Methoxyphenyl)-2,5-dimethylpyrrole

Description

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-2,5-dimethylpyrrole |

InChI |

InChI=1S/C13H15NO/c1-10-7-8-11(2)14(10)12-5-4-6-13(9-12)15-3/h4-9H,1-3H3 |

InChI Key |

GVGRVGMGPYDHOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Classical Paal-Knorr Methodology

The Paal-Knorr reaction involves the condensation of 1,4-diketones with primary amines. For 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole, 2,5-hexanedione (1) reacts with 3-methoxyaniline (2) under acidic conditions:

Reaction Scheme

Optimized Conditions

-

Temperature: Reflux (110–120°C)

-

Time: 4–6 hours

Table 1: Paal-Knorr Reaction Parameters and Outcomes

| Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,5-Hexanedione | Acetic acid | 120 | 4 | 76 | |

| 2,5-Hexanedione | Ethanol/AcOH | 110 | 6 | 68 |

Mechanistic Insights

Protonation of the diketone carbonyl groups facilitates nucleophilic attack by the amine, followed by cyclodehydration to form the pyrrole ring. The electron-donating methoxy group on the aniline enhances reactivity, reducing reaction time compared to unsubstituted anilines.

Alternative Synthetic Routes

Chloroacetylimidoyl Chloride Intermediate

A modified approach avoids direct acylation challenges by using chloroacetylimidoyl chloride (4), synthesized from chloroacetonitrile and HCl:

Reaction Scheme

Advantages

Table 2: Chloroacetylimidoyl Chloride Method Performance

Solvent and Catalytic Optimization

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO): Improve solubility of intermediates but may require higher temperatures.

-

Ether-water biphasic systems: Facilitate easier product isolation.

Table 3: Solvent Impact on Reaction Efficiency

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic acid | 4 | 76 | 98 |

| DMF | 2 | 73 | 95 |

| Ethanol | 6 | 68 | 97 |

Catalytic Additives

-

Triethylamine: Neutralizes HCl byproducts, improving yields to 80%.

-

K₂CO₃: Enhances cyclization in DMSO, reducing side products.

Industrial-Scale Production

Continuous Flow Reactors

Purification Techniques

-

Crystallization: Ethanol/water mixtures yield 99% pure product.

-

Chromatography: Silica gel (hexane/ethyl acetate) for research-scale batches.

Table 4: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 10 g | 50 kg |

| Yield | 68–76% | 82–85% |

| Purity | 95–98% | 99% |

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions: OSM-A-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality .

Common Reagents and Conditions: Common reagents used in the reactions involving OSM-A-9 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions involving OSM-A-9 depend on the specific reagents and conditions used. These products are often intermediates that can be further modified for various applications .

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxyphenyl)-2,5-dimethylpyrrole has been investigated for its pharmacological properties, particularly in antimicrobial and antitubercular activities:

- Antimicrobial Activity : Pyrrole derivatives have shown significant antibacterial and antifungal activities. Compounds similar to 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent . The mechanism of action may involve enzyme inhibition or disruption of cell membranes.

- Antitubercular Potential : Research has highlighted the effectiveness of 2,5-dimethylpyrrole derivatives against Mycobacterium tuberculosis (M. tuberculosis). Analogues of the compound have exhibited potent inhibitory effects against both drug-sensitive and multidrug-resistant strains, with some derivatives showing minimum inhibitory concentrations (MIC) below 1 µg/mL .

Synthesis of Complex Organic Molecules

The compound serves as a versatile building block in organic synthesis:

- Synthetic Intermediates : It can be utilized to synthesize more complex organic molecules through various chemical reactions such as oxidation, reduction, and electrophilic substitutions. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals.

- Structure-Activity Relationship Studies : The structural characteristics of 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole allow for extensive structure-activity relationship (SAR) studies to optimize biological activity by modifying substituents on the pyrrole ring .

Comparative Analysis with Related Compounds

Understanding the biological activity of 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole can be enhanced through comparisons with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(4-nitrophenyl)-2,5-dimethylpyrrole | Lacks methoxy group | Moderate antibacterial activity |

| 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | Lacks nitro group | Reduced reactivity |

| 1-(4-methoxy-2-nitrophenyl)-2,5-dimethylpyrrole | Lacks dimethyl groups | Altered steric properties |

This table illustrates how variations in substituents can impact the biological activity of pyrrole derivatives.

Antitubercular Activity Investigation

A study explored the antitubercular potential of various 2,5-dimethylpyrroles. Derivatives were synthesized and screened for their ability to inhibit M. tuberculosis growth. The most active compounds showed promising results against multidrug-resistant strains, emphasizing the importance of the pyrrole scaffold in developing new antitubercular agents .

Antimicrobial Screening

Another study assessed the antimicrobial properties of pyrrole derivatives, including those structurally related to 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole. The results indicated significant activity against a range of bacteria, supporting further exploration into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of OSM-A-9 involves its interaction with specific molecular targets and pathways. It is required for the activity of the predicted G-protein-coupled odorant receptor, which acts in the olfactory neurons. Its similarity to other G-protein-regulated transduction channels suggests that OSM-A-9 is involved in signaling pathways that are crucial for sensory transduction .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key analogs differ in the substituent on the phenyl ring (Table 1). Electronic and steric effects vary with substituent type and position:

Key Observations :

Physicochemical Properties

- Polarity : Methoxy and ethoxy groups increase hydrophilicity compared to halogenated analogs.

- Stability : Brominated derivatives (e.g., 1-(4-Bromophenyl)-2,5-dimethylpyrrole) require storage at –20°C to prevent degradation .

- Crystallinity : Fluoro-substituted analogs exhibit higher melting points due to stronger intermolecular interactions .

Q & A

Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole, and what key reaction conditions influence yield?

The synthesis typically involves a Paal-Knorr pyrrole formation or nucleophilic substitution. For the pyrrole core, acetonylacetone reacts with ammonium carbonate under acidic conditions to form 2,5-dimethylpyrrole . To introduce the 3-methoxyphenyl group, a Friedel-Crafts alkylation or Suzuki coupling may be employed. Key conditions include:

- Solvent choice : Toluene or DMF for polar aprotic environments .

- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitution .

- Temperature : 80–100°C for optimal cyclization .

Monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate) are critical. Yields range from 40–65%, depending on substituent steric effects .

Q. How can the purity and structural integrity of 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole be validated?

Use a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–7.2 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z ~215 for C₁₃H₁₅NO) .

- X-ray crystallography : Resolve dihedral angles between the pyrrole ring and methoxyphenyl group (typically ~75–85°) .

- HPLC : Purity >95% with C18 columns and methanol/water mobile phases .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

Q. How does the methoxy group at the 3-position influence the compound’s reactivity in cross-coupling reactions?

The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position of the phenyl ring. However, steric hindrance from the 3-methoxy and pyrrole methyl groups can reduce reactivity in Suzuki-Miyaura couplings. Optimization strategies include:

Q. What are the potential biological activities of 1-(3-Methoxyphenyl)-2,5-dimethylpyrrole, and how can structure-activity relationships (SAR) be explored?

Analogous pyrrole derivatives exhibit antitumor and antimicrobial activity . To investigate SAR:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Substituent variation : Compare with 4-methoxy or halogen-substituted analogs to assess electronic effects .

- Molecular docking : Target enzymes like COX-2 or topoisomerase II, leveraging the planar pyrrole ring for π-π interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How can reproducibility be improved?

Yields vary due to:

- Oxygen sensitivity : Use inert atmospheres (N₂/Ar) during cyclization .

- Catalyst purity : Recrystallize AlCl₃ or use freshly opened batches .

- Solvent drying : Molecular sieves for DMF or toluene .

Methodological Recommendations

Q. Table 1. Optimal Conditions for Key Synthetic Steps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.